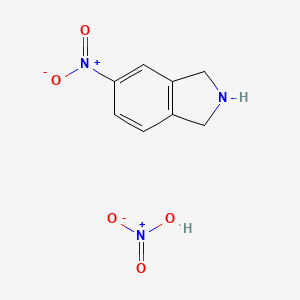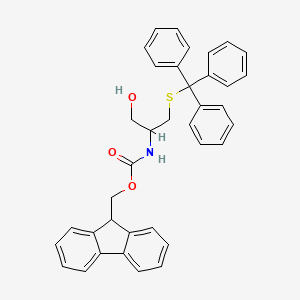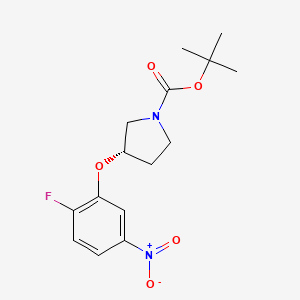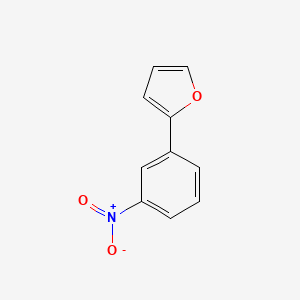![molecular formula C7H3BrN4 B14055748 6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a cyano group at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . Another method involves the reaction of 3-bromo-5-methoxypyridine with 2,4,6-trimethylbenzenesulfonyl hydroxylamine in dichloroethane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
N-iodosuccinimide (NIS): Used for iodization reactions.
PMB-Cl: Used for protecting group chemistry.
Aniline: Used in cyclization reactions.
Major Products Formed:
Substituted Pyrazolopyridines: Formed through substitution reactions.
Cyclized Heterocycles: Formed through cyclization reactions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition is particularly relevant in cancer cells, where overactive TRK signaling contributes to tumor growth and progression .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with potent activities against fibroblast growth factor receptors (FGFRs).
Uniqueness: 6-Bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and cyano substituents make it a versatile intermediate for further chemical modifications, enhancing its potential as a lead compound in drug discovery .
Propiedades
Fórmula molecular |
C7H3BrN4 |
|---|---|
Peso molecular |
223.03 g/mol |
Nombre IUPAC |
6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-6-4(2-9)1-5-3-10-12-7(5)11-6/h1,3H,(H,10,11,12) |
Clave InChI |
LTMKCVQYKFIQGT-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NNC2=NC(=C1C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)



![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)
![4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine](/img/structure/B14055724.png)



